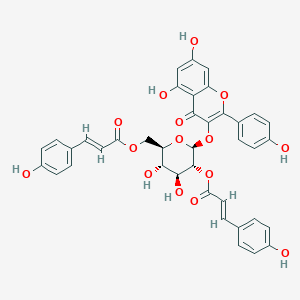

Kaempferol-3-O-(2',6'-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside

概要

説明

Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside is a naturally occurring flavonoid glycoside. It is derived from kaempferol, a type of flavonoid known for its antioxidant properties. This compound is found in various plants and has been studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside typically involves the glycosylation of kaempferol with glucose derivatives under specific reaction conditions. The process may include the use of catalysts such as acids or enzymes to facilitate the glycosylation reaction. The reaction conditions, including temperature, pH, and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as plants, followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) are used to isolate and purify the compound to meet industrial standards .

化学反応の分析

Types of Reactions

Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups attached to the kaempferol backbone .

科学的研究の応用

Biological Activities

KDCG has been studied for several biological activities, including:

- Antioxidant Properties : KDCG exhibits strong antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is crucial for preventing cellular damage and aging.

- Anti-inflammatory Effects : Research indicates that KDCG can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Its ability to modulate pathways involved in inflammation is significant for therapeutic applications.

- Antimicrobial Activity : KDCG has shown effectiveness against various pathogens, including bacteria and fungi. This antimicrobial property suggests potential uses in food preservation and as a natural antibacterial agent.

- Neuroprotective Effects : Studies have indicated that KDCG may protect neuronal cells from damage associated with neurodegenerative diseases, such as Alzheimer's disease, by inhibiting amyloid-beta aggregation and modulating signaling pathways involved in neuronal survival.

- Anticancer Potential : Preliminary studies suggest that KDCG may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins.

Agricultural Applications

KDCG has been isolated from the leaves of Quercus dentata and is noted for its role as a natural repellent against fouling organisms like the blue mussel (Mytilus edulis). This property makes it a promising candidate for environmentally friendly antifouling agents in marine applications .

Case Studies

- Neuroprotective Study :

- Antimicrobial Efficacy :

- Antifouling Application :

Summary of Findings

作用機序

The mechanism of action of Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS.

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways like PI3K/Akt and MAPK.

類似化合物との比較

Similar Compounds

Kaempferol-3-O-rutinoside: Another glycoside of kaempferol with similar antioxidant and anti-inflammatory properties.

Quercetin-3-O-glucoside: A flavonoid glycoside with comparable biological activities.

Myricetin-3-O-glucoside: Similar in structure and function, with additional hydroxyl groups enhancing its antioxidant capacity.

Uniqueness

Kaempferol-3-O-(2’,6’-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This unique structure also contributes to its distinct biological activities, making it a valuable compound for research and industrial applications .

生物活性

Kaempferol-3-O-(2',6'-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside (KOG) is a flavonoid glycoside derivative of kaempferol, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, including antioxidant, anti-inflammatory, and antidiabetic effects. This article aims to provide a comprehensive overview of the biological activity of KOG, supported by relevant data tables and research findings.

- Molecular Formula : C39H32O15

- Molecular Weight : 740.67 g/mol

- CAS Number : 121651-61-4

- Density : 1.63 g/cm³ (predicted)

- Boiling Point : 1043.3 ± 65.0 °C (predicted) .

Antioxidant Activity

KOG exhibits significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. In laboratory studies, KOG has been shown to:

- Reduce Reactive Oxygen Species (ROS) : KOG treatment decreased ROS production in various cell models exposed to oxidative stress .

- Enhance Antioxidant Enzymes : It significantly increased the activity of superoxide dismutase (SOD) and catalase, which are vital for cellular defense against oxidative damage .

Anti-inflammatory Effects

KOG also demonstrates anti-inflammatory properties:

- Cytokine Modulation : Research indicates that KOG can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages .

- Fibrosis Reduction : In animal models, KOG administration led to a decrease in collagen synthesis and inflammatory markers in liver tissues, suggesting its potential in treating liver fibrosis .

Antidiabetic Potential

The compound has been investigated for its antidiabetic effects:

- Blood Glucose Regulation : KOG significantly lowered blood glucose levels in diabetic rat models when administered at doses of 10 and 20 mg/kg .

- Improvement of Lipid Profiles : It also positively influenced lipid metabolism, reducing triglycerides and cholesterol levels .

Hepatoprotective Properties

KOG has shown promise in protecting liver function:

| Activity | Dose (mg/kg) | Observed Outcome |

|---|---|---|

| Hepatoprotective | 250 | Reduced liver damage and inflammatory markers |

| 10, 20 | Enhanced antioxidant enzyme levels | |

| 30 | Decreased levels of alanine aminotransferase (ALT) | |

| 500 | Inhibited collagen synthesis |

This table summarizes key findings from studies assessing the hepatoprotective effects of KOG .

Gastroprotective Effects

In addition to its other activities, KOG has been noted for its gastroprotective properties:

- Ulcer Prevention : In animal studies, KOG significantly reduced ulcer indices and protected gastric mucosa from lesions at doses ranging from 40 to 160 mg/kg .

The biological activities of KOG can be attributed to several mechanisms:

- Modulation of Signaling Pathways : KOG influences various signaling pathways involved in inflammation and cellular stress responses.

- Antioxidant Defense Enhancement : By boosting the expression of antioxidant enzymes, KOG helps maintain redox balance within cells.

- Inhibition of Pro-inflammatory Mediators : The compound effectively reduces the expression of genes associated with inflammation.

Case Studies and Research Findings

A study published in Molecules highlighted the protective effects of kaempferol derivatives against oxidative stress-induced damage in cells. Specifically, it demonstrated that KOG could mitigate mitochondrial dysfunction caused by H₂O₂ exposure, thereby preserving cellular integrity .

Another investigation focused on the antidiabetic effects of kaempferol derivatives isolated from Allium cepa, indicating that these compounds could lower blood glucose levels significantly in diabetic models .

特性

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H32O15/c40-23-9-1-20(2-10-23)5-15-30(45)50-19-29-33(47)35(49)38(53-31(46)16-6-21-3-11-24(41)12-4-21)39(52-29)54-37-34(48)32-27(44)17-26(43)18-28(32)51-36(37)22-7-13-25(42)14-8-22/h1-18,29,33,35,38-44,47,49H,19H2/b15-5+,16-6+/t29-,33-,35+,38-,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXQUJGFZPLXJV-AIBWQOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。